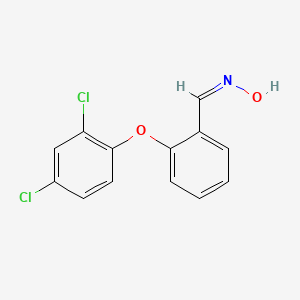
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime is a chemical compound with the molecular formula C13H8Cl2O2 . It has a molecular weight of 267.11 .
Molecular Structure Analysis
The InChI code for 2-(2,4-Dichlorophenoxy)benzenecarbaldehyde is 1S/C13H8Cl2O2/c14-10-5-6-13 (11 (15)7-10)17-12-4-2-1-3-9 (12)8-16/h1-8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The boiling point of 2-(2,4-Dichlorophenoxy)benzenecarbaldehyde is 147°C at 0.1mm pressure . Its melting point is between 58-60°C .Applications De Recherche Scientifique
Environmental Remediation
Research on compounds closely related to "2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime" often involves environmental applications, such as the degradation of pollutants in wastewater. For example, the use of immobilized horseradish peroxidase has been investigated for the removal of 2,4-dichlorophenol from wastewater. This approach has shown that approximately 90% of 2,4-dichlorophenol can be removed, demonstrating the potential for bioremediation techniques in treating industrial wastewater containing toxic pollutants (Wang et al., 2015).
Oxidative Degradation
Studies have also explored the oxidative degradation mechanisms of chlorinated phenols, which are structurally related to the compound of interest. For instance, the oxidative 4-dechlorination of polychlorinated phenols catalyzed by extracellular fungal lignin peroxidases highlights a mechanism for the degradation of such compounds, potentially applicable to the degradation pathways of "2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime" (Hammel & Tardone, 1988).
Advanced Oxidation Processes
The degradation of chlorophenols, including those structurally similar to "2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime," has been extensively studied using advanced oxidation processes. These processes, such as the use of nanoscale calcium peroxide, demonstrate the potential for efficient degradation of chlorophenols in contaminated groundwater, suggesting a pathway for the remediation of environments contaminated with similar compounds (Qian et al., 2016).
Catalytic Oxidation
Catalytic oxidation studies, such as those involving the use of fly ash or other catalysts, provide insights into the degradation pathways of chlorinated phenols. These studies suggest that similar catalytic processes could be applicable to the degradation of "2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime," potentially offering environmentally friendly solutions for the removal of such contaminants (Born et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
(NZ)-N-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-5-6-13(11(15)7-10)18-12-4-2-1-3-9(12)8-16-17/h1-8,17H/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMBKKHLYSHBMV-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)
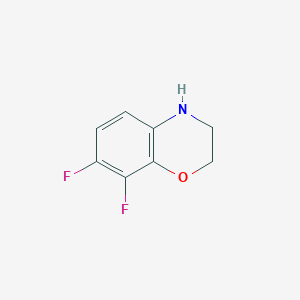
![N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2773500.png)
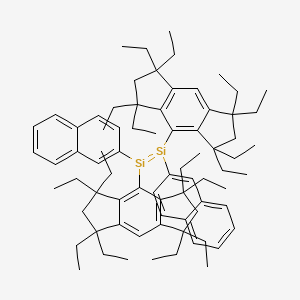
![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2773502.png)
![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)
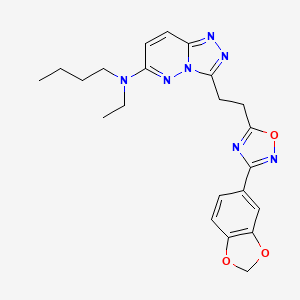
![2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile](/img/structure/B2773511.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773514.png)
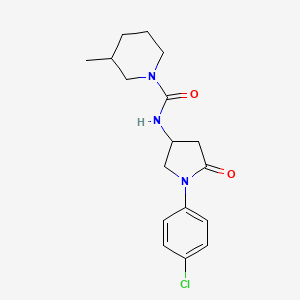
![3-Phenyl-5-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2773517.png)
![N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2773518.png)